![molecular formula C23H26N4O5 B3119701 Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate CAS No. 253304-60-8](/img/structure/B3119701.png)

Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate

Overview

Description

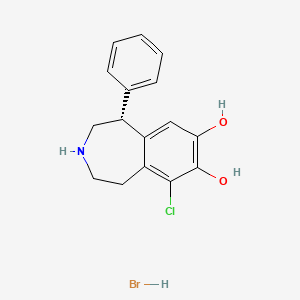

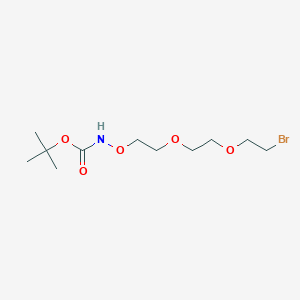

Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate is a chemical compound with the molecular formula C23H26N4O5 . It has a molecular weight of 438.5 g/mol . The IUPAC name for this compound is dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C23H26N4O5/c1-26-13-22(20(29)31-3)17(15-9-5-7-11-24-15)27(2)18(16-10-6-8-12-25-16)23(14-26,19(22)28)21(30)32-4/h5-12,17-18H,13-14H2,1-4H3 . The Canonical SMILES for this compound is CN1CC2(C(N(C(C(C1)(C2=O)C(=O)OC)C3=CC=CC=N3)C)C4=CC=CC=N4)C(=O)OC .Physical And Chemical Properties Analysis

This compound has a molecular weight of 438.5 g/mol . It has a XLogP3-AA value of 0.4 , indicating its lipophilicity. It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . It has 6 rotatable bonds . The exact mass of this compound is 438.19031994 g/mol .Scientific Research Applications

Hydrogen Bonding in Mixtures

Dimethyl sulfoxide (DMSO), a compound with some structural similarities to the chemical , is extensively utilized in research due to its properties including low toxicity and environmental compatibility. DMSO's interactions with other substances, particularly through hydrogen bonds, significantly affect molecular structures and solution behaviors. This has implications for its use across medicine, biotechnology, electrochemistry, and laser physics (Kiefer, Noack, & Kirchner, 2011).

Michael Addition Reactions

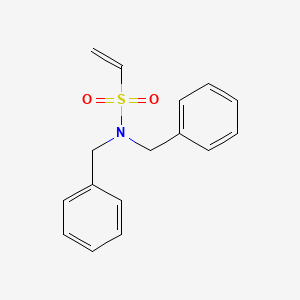

Michael addition, a method for diastereoselective and enantioselective C-C bond formation, is crucial in the synthesis of natural products and drugs. Recent advancements in base-assisted Michael addition reactions highlight the importance of this reaction in creating complex molecules for pharmaceuticals and material science (Thirupathi, Mamatha Jyothi, & Sripathi, 2022).

Catalysis in Aromatization

The aromatization of hydrocarbons over catalysts like platinum-alumina, which does not proceed through cationic intermediates, provides insights into the conversion processes relevant for chemical synthesis and petrochemical industries. These findings help in understanding the mechanisms of aromatization and its applications in producing aromatic hydrocarbons (Pines & Nogueira, 1981).

Alternative Fuels

Dimethyl ether (DME) is highlighted as an attractive alternative fuel for compression ignition engines due to its environmental benefits and potential for reducing exhaust gas emissions. This research underscores the application characteristics of DME, including fuel properties, combustion performance, and exhaust emission characteristics, indicating its viability as an alternative to conventional diesel fuel (Park & Lee, 2014).

Chemical Kinetics and Polymeric Materials

Research into the synthesis and applications of polyoxymethylene dimethyl ethers (OMEs) as oxygenated fuels demonstrates the role of catalysts in simplifying production processes. OMEs are noted for their ability to reduce soot formation and hazardous exhaust gas emissions when used in diesel engines (Baranowski, Bahmanpour, & Kröcher, 2017).

properties

IUPAC Name |

dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5/c1-26-13-22(20(29)31-3)17(15-9-5-7-11-24-15)27(2)18(16-10-6-8-12-25-16)23(14-26,19(22)28)21(30)32-4/h5-12,17-18H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOACBKUEYYEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(N(C(C(C1)(C2=O)C(=O)OC)C3=CC=CC=N3)C)C4=CC=CC=N4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326741 | |

| Record name | Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

CAS RN |

253304-60-8 | |

| Record name | Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)

![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)

![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)

![Methyl thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B3119709.png)